N-Allyl-5-amino-2-chloropyridine
Description
N-Allyl-5-amino-2-chloropyridine is a substituted pyridine derivative characterized by an allyl group (-CH₂-CH₂-CH₂) attached to the nitrogen atom at position 1, an amino group (-NH₂) at position 5, and a chlorine atom at position 2.
Properties
Molecular Formula |
C8H9ClN2 |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
6-chloro-N-prop-2-enylpyridin-3-amine |
InChI |
InChI=1S/C8H9ClN2/c1-2-5-10-7-3-4-8(9)11-6-7/h2-4,6,10H,1,5H2 |
InChI Key |
LQZNCTKLZZCVQA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=CN=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Pyridine vs. Pyrimidine Cores: Pyrimidine analogs (e.g., 5-Amino-2-chloropyrimidine) exhibit additional nitrogen atoms in the aromatic ring, altering electronic properties and hydrogen-bonding capabilities compared to pyridine derivatives .
- Substituent Effects: The allyl group in this compound enhances steric hindrance and reactivity compared to simpler analogs like 2-Chloro-5-nitropyridine.
- Functional Diversity: Carbaldehyde-containing analogs (e.g., 4-Amino-2-chloropyrimidine-5-carbaldehyde) offer reactive aldehyde groups for conjugation or further synthesis, a feature absent in the parent compound .
Physicochemical Properties and Solubility
While direct data for this compound are scarce, inferences can be drawn from analogs:
- 2-Chloro-5-nitropyridine : Low water solubility but high stability under acidic conditions due to electron-withdrawing nitro and chloro groups .
- This compound: Predicted to have higher lipophilicity (LogP ~2.5) than non-allylated analogs, favoring membrane permeability in biological systems.
Hydrogen Bonding and Molecular Interactions
The amino group in this compound acts as a hydrogen bond donor, while the pyridine nitrogen and chloro group serve as acceptors. This pattern contrasts with:
- Carbaldehyde Derivatives : Aldehyde groups form strong hydrogen bonds (e.g., O···H-N), influencing aggregation behavior in solid-state structures .
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